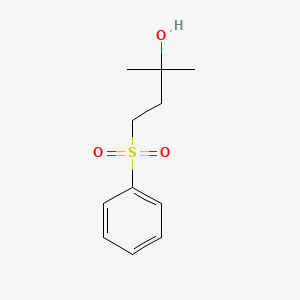

4-(Benzenesulfonyl)-2-methylbutan-2-ol

Description

4-(Benzenesulfonyl)-2-methylbutan-2-ol is a tertiary alcohol derivative featuring a benzenesulfonyl substituent at the fourth carbon of a branched butanol backbone. The benzenesulfonyl group (C₆H₅SO₂–) is electron-withdrawing, influencing the compound’s polarity and reactivity.

Properties

CAS No. |

83872-56-4 |

|---|---|

Molecular Formula |

C11H16O3S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-2-methylbutan-2-ol |

InChI |

InChI=1S/C11H16O3S/c1-11(2,12)8-9-15(13,14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |

InChI Key |

IYWQJVMVXOZFIG-UHFFFAOYSA-N |

SMILES |

CC(C)(CCS(=O)(=O)C1=CC=CC=C1)O |

Canonical SMILES |

CC(C)(CCS(=O)(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and inferred properties of 4-(Benzenesulfonyl)-2-methylbutan-2-ol with related compounds from the evidence:

*Molecular weights estimated based on structural formulas.

Key Differences and Implications

Polarity and Solubility: The benzenesulfonyl group in the target compound enhances polarity compared to benzyl ethers (e.g., compound in ), improving solubility in polar solvents like DMSO or methanol. In contrast, perfluorinated sulfonates () exhibit extreme hydrophobicity due to fluorinated chains, making them suitable for non-aqueous applications.

Reactivity :

- The sulfonyl group in 4-(Benzenesulfonyl)-2-methylbutan-2-ol can act as a leaving group or participate in nucleophilic substitutions, unlike the ether linkages in .

- Perfluorinated sulfonates () are chemically inert, limiting their reactivity but enhancing environmental persistence.

Biological Activity :

- The antipsychotic activity of the benzazepine derivative () highlights the pharmacological relevance of benzenesulfonyl groups when integrated into complex heterocycles. The target compound’s simpler structure may lack such specificity but could serve as a precursor in drug synthesis.

- The enantiomeric purity of the compound in (R-configuration) underscores the importance of stereochemistry in CNS drug design, a factor less explored in the target compound.

In contrast, perfluorinated analogs () are industrially significant for their surfactant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.